

The Pharmacokinetics and Brain Penetration of TAK-041: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is an investigational, orally available small molecule that acts as a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1] [2] GPR139 is an orphan receptor highly expressed in the central nervous system (CNS), particularly in the habenula, a key brain region implicated in reward, motivation, and the pathophysiology of schizophrenia.[2][3] Preclinical studies have suggested the potential of **TAK-041** in treating the negative and cognitive symptoms associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of **TAK-041**, compiling available data from clinical and preclinical studies.

Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of **TAK-041** in healthy volunteers and patients with stable schizophrenia.[5][6] The study consisted of single rising dose (SRD) and multiple rising dose (MRD) cohorts.[5]

Clinical Pharmacokinetics in Healthy Volunteers and Schizophrenia Patients

TAK-041 exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5] A long half-life ranging from 170 to 302 hours was observed across all tested doses.[5] The bioavailability

of the tablet formulation was found to be similar to that of an oral suspension, and no significant food effect was detected.[5] Interestingly, systemic exposure to **TAK-041** was 22-30% lower in patients with schizophrenia compared to healthy volunteers.[5]

Table 1: Summary of Phase 1 Single Rising Dose (SRD) Study Design in Healthy Volunteers[6]

Cohort	Dose of TAK-041 (Oral Suspension)
1 & 2	5 mg, 10 mg, 20 mg, 40 mg (alternating panel)
3	80 mg (sequential panel)
4	120 mg (sequential panel)
5	160 mg (sequential panel)

Table 2: Summary of Phase 1 Multiple Rising Dose (MRD) Study Design in Healthy Volunteers[6]

Cohort	Loading Dose (Day 1)	Maintenance Dose (Days 8, 15, 22)
1	40 mg	20 mg
2	80 mg	40 mg
3	120 mg	60 mg
4	160 mg	80 mg

Table 3: Summary of Phase 1 Multiple Dose Study Design in Patients with Stable Schizophrenia[6]

Loading Dose (Day 1)	Maintenance Dose (Days 8, 15, 22)
160 mg	80 mg

Note: Specific Cmax and AUC values for each cohort were not publicly available in the reviewed literature.

Brain Penetration

The ability of a CNS-targeted drug to cross the blood-brain barrier is critical for its efficacy. The brain penetration of **TAK-041** has been confirmed in humans through Positron Emission Tomography (PET) imaging studies.[7]

Human PET Imaging

A study in healthy volunteers utilized the radiotracer [11C]-(+)-PHNO, an agonist for dopamine D2/D3 receptors, to assess the in-vivo occupancy of **TAK-041** and its effects on the dopamine system.[1][7] The study demonstrated that **TAK-041** enters the human brain and engages with GPR139, leading to a modulation of endogenous dopamine release.[7] Pre-treatment with **TAK-041** significantly attenuated the d-amphetamine-induced reduction in [11C]PHNO binding potential in the putamen and ventral striatum, with a greater effect observed at a 40 mg dose compared to a 20 mg dose.[7]

Preclinical Evidence

In vivo studies in BALB/c mice, a strain known to exhibit social interaction deficits, showed that **TAK-041** administration led to a GPR139-agonist-dependent modulation of habenula cell activity and rescued these social deficits.[2] Furthermore, microdialysis studies in rodents have demonstrated that pre-treatment with **TAK-041** can attenuate the amphetamine-induced increase in extracellular dopamine release in the nucleus accumbens.[7]

Experimental Protocols Phase 1 Clinical Trial (NCT02748694) Protocol[5][6]

- Study Design: A four-part study including single rising doses and multiple rising doses in healthy adults, an evaluation of tablet versus oral suspension bioavailability, and a multipledose study in patients with stable schizophrenia.
- Participants: Healthy adult volunteers and adults with a diagnosis of stable schizophrenia.
- Dosing:
 - SRD (Healthy Volunteers): Oral suspension of TAK-041 at doses of 5, 10, 20, 40, 80, 120, and 160 mg.

- MRD (Healthy Volunteers): Loading doses of 40, 80, 120, and 160 mg followed by maintenance doses of 20, 40, 60, and 80 mg, respectively.
- Schizophrenia Patients: A loading dose of 160 mg followed by a maintenance dose of 80 mg.
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile of TAK-041. Specific time points were not detailed in the available literature.
- Bioanalytical Method: Plasma concentrations of TAK-041 were measured using a validated analytical method.

Human PET Imaging Study Protocol[7]

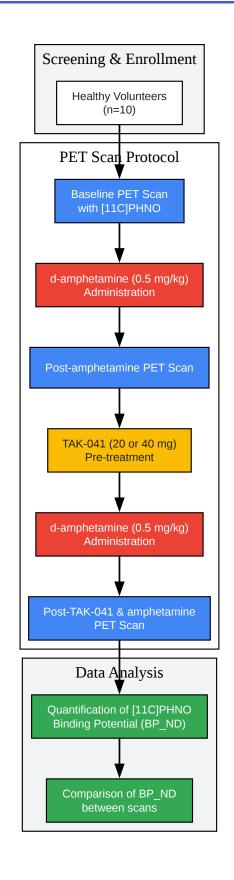
- Participants: Ten healthy volunteers.
- Radiotracer: [11C]-(+)-PHNO, a dopamine D2/D3 receptor agonist.
- Study Design: Each participant underwent three PET scans: a baseline scan, a scan after administration of d-amphetamine (0.5 mg/kg), and a scan after pre-treatment with a single oral dose of TAK-041 (20 mg or 40 mg) followed by d-amphetamine (0.5 mg/kg).
- Imaging Protocol:
 - PET scans were performed to measure the binding potential of [11C]-(+)-PHNO in various brain regions.
 - The attenuation of the d-amphetamine-induced reduction in radiotracer binding was used as a pharmacodynamic biomarker of **TAK-041** activity.
- Pharmacokinetic Sampling: Venous blood samples were collected during the post-dose PET scans for pharmacokinetic analysis of TAK-041.
- Bioanalytical Method: Plasma concentrations of TAK-041 were measured by HPLC with tandem mass spectrometry.

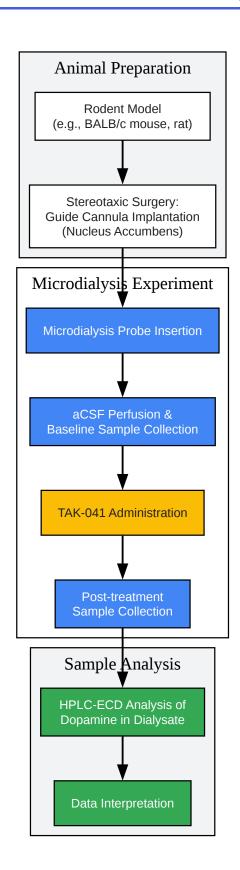
Preclinical In Vivo Microdialysis Protocol (Rodents)[7][8] [9][10][11]

- Animals: Rodents (specific strain and species may vary between studies).
- Surgical Procedure:
 - Anesthetize the animal (e.g., with isoflurane).
 - Secure the animal in a stereotaxic frame.
 - Implant a guide cannula targeting the nucleus accumbens.
 - Allow for a post-operative recovery period.
- · Microdialysis Procedure:
 - Insert a microdialysis probe through the guide cannula.
 - Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 μL/min).
 - Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
 - Administer TAK-041 (route and dose dependent on the study design).
 - Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.
- Analytical Method:
 - Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine levels.

Signaling Pathway and Experimental Workflows GPR139 Signaling Pathway

TAK-041 exerts its effects by activating GPR139. The primary signaling cascade initiated by GPR139 activation involves the Gq/11 family of G proteins.[8][9][10] This leads to the activation of phospholipase $C\beta$ (PLC β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). [11][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This signaling pathway ultimately modulates the activity of downstream effectors such as adenylyl cyclase and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9][10]


Click to download full resolution via product page


Caption: GPR139 signaling cascade initiated by **TAK-041**.

Experimental Workflow: Human PET Imaging

The workflow for the human PET imaging study involved a multi-scan protocol to assess the pharmacodynamic effects of **TAK-041** on dopamine release.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TAK-041: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK-041 in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Endogenous dopamine release in the human brain as a pharmacodynamic biomarker: evaluation of the new GPR139 agonist TAK-041 with [11C]PHNO PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects PMC [pmc.ncbi.nlm.nih.gov]
- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]
- To cite this document: BenchChem. [The Pharmacokinetics and Brain Penetration of TAK-041: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2758957#pharmacokinetics-and-brain-penetration-oftak-041]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com